molecular formula C20H20ClN7O3 B4015642 (4-chlorobenzyl){2-nitro-5-[4-(1H-1,2,4-triazol-3-ylcarbonyl)-1-piperazinyl]phenyl}amine

(4-chlorobenzyl){2-nitro-5-[4-(1H-1,2,4-triazol-3-ylcarbonyl)-1-piperazinyl]phenyl}amine

Cat. No. B4015642
M. Wt: 441.9 g/mol
InChI Key: GIGHHIXYNKAXOE-UHFFFAOYSA-N
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Description

This chemical compound is related to a class of 1,2,4-triazole derivatives. Compounds in this class have been studied for their potential in various applications, including antimicrobial activities and as agents in medicinal chemistry.

Synthesis Analysis

The synthesis of related 1,2,4-triazole derivatives often involves reactions between various ester ethoxycarbonylhydrazones and primary amines. For instance, Bektaş et al. (2010) describe the synthesis of novel 1,2,4-triazole derivatives, which might be similar to the synthesis pathway of the compound (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2010).

Molecular Structure Analysis

In related compounds, the molecular structure has been analyzed through crystallography. For example, Jotani, Wardell, and Tiekink (2018) discuss the crystallographic analysis of a similar compound, revealing insights into its polymorphs and molecular conformations (Jotani, Wardell, & Tiekink, 2018).

Chemical Reactions and Properties

Related compounds exhibit a range of chemical reactions. For instance, Castro et al. (2001) study the reactions of similar phenyl thionocarbonates with alicyclic amines, which could be relevant for understanding the reactivity of our compound of interest (Castro, Leandro, Quesieh, & Santos, 2001).

Physical Properties Analysis

The physical properties of related compounds can be determined through various analytical techniques. For instance, the crystal structure and physical form of similar compounds have been analyzed by Eckhardt et al. (2020), providing insights into their stability and physical characteristics (Eckhardt, Goddard, Rudolph, Richter, Lehmann, Imming, & Seidel, 2020).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, of similar compounds have been a subject of study. For example, Kalgutkar et al. (2007) discuss the genotoxicity and metabolic activation of a compound with a similar structure, which can be crucial for understanding the chemical behavior of the compound (Kalgutkar, Dalvie, Aubrecht, Smith, Coffing, Cheung, Vage, Lame, Chiang, McClure, Maurer, Coelho, & Soliman, 2007).

properties

IUPAC Name

[4-[3-[(4-chlorophenyl)methylamino]-4-nitrophenyl]piperazin-1-yl]-(1H-1,2,4-triazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN7O3/c21-15-3-1-14(2-4-15)12-22-17-11-16(5-6-18(17)28(30)31)26-7-9-27(10-8-26)20(29)19-23-13-24-25-19/h1-6,11,13,22H,7-10,12H2,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIGHHIXYNKAXOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=C(C=C2)[N+](=O)[O-])NCC3=CC=C(C=C3)Cl)C(=O)C4=NC=NN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 7119774

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-chlorobenzyl){2-nitro-5-[4-(1H-1,2,4-triazol-3-ylcarbonyl)-1-piperazinyl]phenyl}amine
Reactant of Route 2
(4-chlorobenzyl){2-nitro-5-[4-(1H-1,2,4-triazol-3-ylcarbonyl)-1-piperazinyl]phenyl}amine
Reactant of Route 3
(4-chlorobenzyl){2-nitro-5-[4-(1H-1,2,4-triazol-3-ylcarbonyl)-1-piperazinyl]phenyl}amine
Reactant of Route 4
(4-chlorobenzyl){2-nitro-5-[4-(1H-1,2,4-triazol-3-ylcarbonyl)-1-piperazinyl]phenyl}amine
Reactant of Route 5
Reactant of Route 5
(4-chlorobenzyl){2-nitro-5-[4-(1H-1,2,4-triazol-3-ylcarbonyl)-1-piperazinyl]phenyl}amine
Reactant of Route 6
Reactant of Route 6
(4-chlorobenzyl){2-nitro-5-[4-(1H-1,2,4-triazol-3-ylcarbonyl)-1-piperazinyl]phenyl}amine

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